2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is an organic compound that features a complex structure with both aromatic and heterocyclic elements. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxyphenoxy and methylthio groups suggests it may exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 3-(methylthio)propanal, the pyrrolidine ring can be formed through a cyclization reaction.
Ether Formation: The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable electrophile.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the methoxyphenoxy compound under appropriate conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential. The presence of the pyrrolidine ring and aromatic groups suggests it could interact with biological targets in unique ways.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The methoxyphenoxy group could facilitate binding to aromatic pockets in proteins, while the pyrrolidine ring might enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)-1-(pyrrolidin-1-yl)ethanone: Lacks the methylthio group, which could affect its chemical reactivity and biological activity.
2-(2-Hydroxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone: The hydroxy group might make it more reactive in certain chemical reactions.
2-(2-Methoxyphenoxy)-1-(3-(methylthio)piperidin-1-yl)ethanone: The piperidine ring could alter its pharmacokinetic properties.
Uniqueness
2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is unique due to the combination of its methoxyphenoxy and methylthio groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-12-5-3-4-6-13(12)18-10-14(16)15-8-7-11(9-15)19-2/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXHQUKZGMUPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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